4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid
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Overview
Description
This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a cyclopentane ring, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiosemicarbazide, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of coupling agents (e.g., EDC, DCC) facilitate substitution reactions.
Major Products
Scientific Research Applications
4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent, with studies focusing on its ability to inhibit specific cancer cell lines.
Industry: Its antimicrobial properties are also leveraged in the food and pharmaceutical industries to improve product quality and safety.
Mechanism of Action
The mechanism of action of 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate biochemical pathways, leading to the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid: This compound has a similar structure but contains a thiophene ring instead of a thiadiazole ring.
5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid: Another related compound with a different heterocyclic ring system.
Uniqueness
4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
1556498-23-7 |
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Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d]thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)3-1-2-4-5(3)7-8-11-4/h3H,1-2H2,(H,9,10) |
InChI Key |
KVGBSJQLGFZYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=NS2 |
Purity |
95 |
Origin of Product |
United States |
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